Cas no 1806137-15-4 (2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde structure
1806137-15-4 structure
Product name:2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
CAS No:1806137-15-4
MF:C8H5ClF3NO3
Molecular Weight:255.578411817551
CID:4834319

2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
    • インチ: 1S/C8H5ClF3NO3/c9-2-4-7(16-8(10,11)12)1-6(15)5(3-14)13-4/h1,3,15H,2H2
    • InChIKey: UYJWTLGKURMUED-UHFFFAOYSA-N
    • SMILES: ClCC1C(=CC(=C(C=O)N=1)O)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 59.4

2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029092927-1g
2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
1806137-15-4 97%
1g
$1,445.30 2022-04-01

2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献

2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehydeに関する追加情報

Introduction to 2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1806137-15-4)

2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde, with the CAS number 1806137-15-4, is a highly versatile and significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde features a unique structural framework that combines a pyridine core with functional groups such as a chloromethyl group, a hydroxyl group, and a trifluoromethoxy group. These substituents contribute to its reactivity and make it a valuable intermediate in the synthesis of various bioactive molecules.

The compound's structure is particularly interesting due to the presence of the chloromethyl (-CH₂Cl) moiety, which is known for its ability to participate in nucleophilic addition reactions. This property allows it to serve as a building block for constructing more complex molecules, including potential drug candidates. Additionally, the hydroxyl (-OH) group and the trifluoromethoxy (-OCH₂CF₃) group introduce both polar and fluorinated characteristics, which can influence solubility, metabolic stability, and binding affinity in biological systems.

In recent years, there has been growing interest in developing novel heterocyclic compounds for their applications in pharmaceuticals. Pyridine derivatives, in particular, have been extensively studied due to their prevalence in many bioactive natural products and synthetic drugs. The compound 2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde stands out as a promising candidate for further exploration in this context.

One of the most compelling aspects of this compound is its potential utility in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the chloromethyl group, researchers can design molecules that selectively target specific kinase domains. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases, making it an attractive scaffold for drug development.

The influence of the trifluoromethoxy group on the electronic properties of the pyridine ring is another area of active investigation. Fluoro substituents are well-known for their ability to modulate pharmacokinetic properties, including metabolic stability and oral bioavailability. In fact, many FDA-approved drugs contain fluorine atoms precisely because they enhance binding affinity and reduce degradation by metabolic enzymes. The presence of -OCH₂CF₃ in 2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde could thus be exploited to improve the pharmacological profile of any compounds derived from it.

Furthermore, the hydroxyl group provides an additional site for functionalization, allowing for further derivatization to create more complex structures. This flexibility makes the compound a valuable tool for medicinal chemists seeking to optimize lead compounds through structure-activity relationship (SAR) studies. The combination of these functional groups suggests that this aldehyde could serve as a versatile intermediate in multi-step synthetic routes toward novel therapeutic agents.

Recent advances in computational chemistry have also highlighted the potential of this compound. Molecular modeling studies indicate that derivatives of 2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde may interact favorably with biological targets due to their optimized shape and charge distribution. These insights can guide experimental efforts by predicting which modifications are likely to enhance binding affinity or selectivity.

In addition to its pharmaceutical applications, this compound has shown promise in materials science research. The unique electronic properties conferred by the fluorinated and hydroxyl groups make it an interesting candidate for developing advanced materials with tailored properties. For instance, it could be used in the synthesis of organic semiconductors or luminescent materials where such functional groups contribute to desired characteristics.

The synthesis of 2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde itself presents an intriguing challenge due to its complex structural features. However, recent methodologies have made significant strides in improving access to such heterocyclic compounds. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled more efficient routes to these targets, reducing both cost and environmental impact.

The future prospects for this compound are promising, with ongoing research aimed at expanding its utility across multiple domains. As our understanding of biological systems continues to grow, new opportunities will arise for applying derivatives of 2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde in drug discovery and material science. Its unique structural features make it a cornerstone compound that will likely continue to inspire innovative research for years to come.

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